
6-Fluoro-8-iodoquinazolin-4(3H)-one
Descripción general
Descripción
6-Fluoro-8-iodoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of fluorine and iodine atoms in the compound can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and isatoic anhydride.
Cyclization: The aniline derivative undergoes cyclization with isatoic anhydride to form the quinazolinone core.
Halogenation: Introduction of fluorine and iodine atoms can be achieved through halogenation reactions using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Cross-Coupling Reactions
The iodine substituent at position 8 serves as a prime site for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
6-Fluoro-8-iodoquinazolin-4(3H)-one reacts with aryl boronic acids under Suzuki conditions to form 8-aryl derivatives. For example:
-
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, ethylene glycol dimethyl ether solvent, microwave irradiation (20 min) or conventional heating (80°C, 10 h) .
-
Yields : Up to 95% under microwave conditions, demonstrating efficient C–I bond activation .
Entry | Boronic Acid | Product | Yield (%) |
---|---|---|---|
1 | Phenyl | 8-Phenyl | 95 |
2 | 4-Methoxyphenyl | 8-(4-MeO-Ph) | 90 |
Sonogashira Coupling
The iodine atom undergoes alkynylation with terminal alkynes. For instance:
Nucleophilic Aromatic Substitution
The electron-deficient quinazolinone core allows nucleophilic displacement of iodine under basic or acidic conditions:
-
Ammonolysis : Reaction with aqueous ammonia at 100°C replaces iodine with an amino group, forming 8-amino-6-fluoroquinazolin-4(3H)-one .
-
Hydrazine Substitution : Hydrazine in ethanol generates 8-hydrazinyl derivatives, useful for further functionalization .
Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=C bond in the quinazolinone ring, yielding dihydroquinazolinone derivatives :
Oxidation
Treatment with KMnO₄ in acidic or alkaline media oxidizes the quinazolinone scaffold to quinazoline-diones, though fluorine and iodine substituents may slow reactivity .
Electrophilic Substitution
The fluorine at position 6 directs electrophiles to specific positions:
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7 due to fluorine’s meta-directing effect .
-
Halogenation : Bromine in acetic acid substitutes hydrogen at position 5, forming 5-bromo-6-fluoro-8-iodoquinazolin-4(3H)-one .
Methylation
Alkylation at N3 with methyl iodide in the presence of K₂CO₃ yields 3-methyl-6-fluoro-8-iodoquinazolin-4(3H)-one, enhancing lipophilicity .
Hydrolysis
Acid or base hydrolysis of the 4(3H)-one moiety generates carboxylic acid derivatives, though this is less common due to ring stability .
Biological Activity Correlation
Modifications at position 8 significantly influence bioactivity:
Aplicaciones Científicas De Investigación
Drug Development
6-Fluoro-8-iodoquinazolin-4(3H)-one is primarily studied for its potential as a pharmaceutical agent. Its unique halogen substitutions enhance its reactivity and biological profile, making it a candidate for various therapeutic applications:
- Anticancer Activity : Quinazoline derivatives, including this compound, have been shown to exhibit significant anticancer properties. Studies indicate that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models .
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases associated with cancer progression. For instance, it has shown promise as an inhibitor of NEK4, which is linked to tumor resistance mechanisms in lung cancer .
Biological Interactions
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its pharmacological potential:
- Binding Affinity Studies : Research has focused on the binding interactions of this compound with various biological targets, including receptors and enzymes involved in cancer signaling pathways. These studies help clarify the mechanism of action and therapeutic potential.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the quinazoline ring can significantly impact biological activity. For example, substituents at position 6 have been shown to enhance activity against specific cancer types .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Iodoquinazolin-4(3H)-one | Iodine at position 6 | Serves as a baseline for comparing halogen effects |
6-Chloroquinazolin-4(3H)-one | Chlorine instead of fluorine | Different halogen properties affecting reactivity |
2-Oxoquinazolin-4(3H)-one | No halogen substituents | Simpler structure without halogens |
4(3H)-Quinazolinone | Parent compound without substitutions | Fundamental structure for understanding modifications |
The combination of both fluorine and iodine in this compound enhances its reactivity compared to other analogs, potentially leading to improved efficacy in therapeutic applications.
Case Studies
Several studies highlight the applications of this compound:
- Antitumor Studies : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antitumor activity against various cell lines, indicating its potential as a lead compound in cancer therapy .
- Kinase Inhibition Research : Research on NEK4 inhibitors showed that modifications on the quinazoline core could lead to significant improvements in selectivity and potency against specific cancer types .
Mecanismo De Acción
The mechanism of action of 6-Fluoro-8-iodoquinazolin-4(3H)-one depends on its specific biological target. In general, quinazolinones can interact with various enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroquinazolin-4(3H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
8-Iodoquinazolin-4(3H)-one: Lacks the fluorine atom, which can influence its chemical properties.
Quinazolin-4(3H)-one: The parent compound without any halogen substitutions.
Uniqueness
6-Fluoro-8-iodoquinazolin-4(3H)-one is unique due to the presence of both fluorine and iodine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Actividad Biológica
6-Fluoro-8-iodoquinazolin-4(3H)-one is a halogenated derivative of quinazolinone, recognized for its significant biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and comparative analysis with similar compounds.
- Molecular Formula : C9H6F I N2 O
- Molecular Weight : Approximately 290.03 g/mol
- Structure : Characterized by a fluorine atom at position 6 and an iodine atom at position 8 of the quinazolinone ring.
Research indicates that this compound interacts with various biological macromolecules, influencing cellular processes such as apoptosis and cell proliferation. The halogen substituents are believed to enhance its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.
Biological Activities
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in treating infections.
-
Enzyme Inhibition :
- Research has indicated that this compound can act as an inhibitor of certain enzymes, which may contribute to its therapeutic effects. For instance, it may target kinases involved in cancer progression, thereby hindering tumor growth.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloroquinazolin-4(3H)-one | Chlorine at position 6 | Less lipophilic compared to fluorinated analogs |
7-Iodoquinazolin-4(3H)-one | Iodine at position 7 | Potentially different biological activity due to position |
2-Fluoroquinazolin-4(3H)-one | Fluorine at position 2 | May exhibit different reactivity patterns |
5-Nitroquinazolin-4(3H)-one | Nitro group at position 5 | Known for anti-tumor properties |
The unique combination of fluorine and iodine in this compound enhances its biological profile compared to other quinazoline derivatives.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Anticancer Effects :
- A recent study investigated the compound's impact on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
-
Antimicrobial Testing :
- In vitro testing against common bacterial strains showed that the compound exhibits bacteriostatic effects, suggesting its potential as an antimicrobial agent.
Propiedades
IUPAC Name |
6-fluoro-8-iodo-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVOKIXWXFPAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-80-6 | |
Record name | 6-fluoro-8-iodo-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.